silicic acid;thorium
Description
Significance of Thorium Geochemistry and Solution Chemistry
Thorium's geochemistry is characterized by its lithophilic nature, meaning it preferentially associates with silicate (B1173343) minerals. gtk.fi It is found in various minerals, with monazite (B576339), a rare earth phosphate, being the primary commercial source. britannica.com Other thorium-bearing minerals include the oxide mineral thorianite (ThO2) and the silicate mineral thorite (ThSiO4). frontiersin.orgbritannica.com In its tetravalent oxidation state (Th⁴⁺), thorium exhibits a strong tendency to hydrolyze and form compounds with low solubility in water, particularly at near-neutral pH. gtk.fienergy.gov This low solubility generally limits its migration in the environment. wikipedia.org
However, the presence of complexing agents, such as silicic acid, in natural waters can significantly alter thorium's behavior. The interaction with dissolved silica (B1680970) can lead to the formation of soluble complexes or stable colloids, potentially increasing thorium's mobility in aquatic systems. hzdr.de Understanding these interactions is crucial for several reasons:
Nuclear Fuel Cycle: Thorium is a "fertile" material, meaning it can be converted into the fissile uranium isotope U-233 upon neutron capture in a nuclear reactor. ans.orgenergyeducation.ca The thorium fuel cycle offers potential advantages over the uranium fuel cycle, including reduced production of long-lived radioactive waste. iaea.orgwikipedia.org Research into thorium's geochemistry is essential for the entire fuel cycle, from mining and extraction to waste management.
Environmental Safety: The potential release of thorium into the environment from mining activities or nuclear waste repositories necessitates a thorough understanding of its transport mechanisms. The formation of thorium-silicate species can influence its fate and transport in groundwater and soil systems. hzdr.dersc.org
Analog for Other Actinides: The chemistry of thorium(IV) can serve as an indicator for the behavior of other tetravalent actinides, such as uranium(IV) and plutonium(IV), which are also of significant concern in nuclear waste management. hzdr.de
Scope of Academic Inquiry into Thorium-Silicic Interactions
Academic research into the interactions between thorium and silicic acid is multifaceted, encompassing various experimental and theoretical approaches to elucidate the underlying chemical processes. Key areas of investigation include:
Formation and Stability of Thorium-Silicate Colloids: A significant focus of research is the formation of colloidal particles when thorium and silicic acid are present in aqueous solutions. Studies have shown that stable thorium-silicate colloids can form, particularly under conditions of near-neutral pH. rsc.orgiaea.org These colloids can remain suspended in water for extended periods, potentially facilitating the transport of thorium over long distances. hzdr.deresearchgate.net
Influence of Physicochemical Parameters: Researchers are investigating how factors such as pH, ionic strength, and the concentrations of both thorium and silicic acid affect their interaction. iaea.org For instance, the sorption of thorium onto silica surfaces is highly pH-dependent, generally increasing as the pH rises from 2 to 4.
Structural Characterization: Advanced analytical techniques are employed to determine the structure of the resulting thorium-silicate species. This includes understanding the coordination environment of the thorium ion and the nature of its bonding with silicate groups. rsc.org
Thermodynamic and Kinetic Studies: Investigations into the thermodynamics and kinetics of thorium-silicate complexation and colloid formation provide fundamental data for developing predictive models of thorium's behavior in the environment.
A summary of key research findings on thorium-silicic acid interactions is presented in the interactive table below.
| Research Focus | Key Findings | pH Range | Significance | References |
| Increased Thorium Solubility | The presence of 2-5 mM silicic acid can increase dissolved thorium concentrations by a factor of 100 to 1000 compared to silicate-free solutions. | 6-12 | Enhanced mobility and leaching of thorium from solid phases. | |
| Colloid Formation and Stability | Stable thorium-silicate colloids with sizes of a few nanometers can form and persist in solution, potentially increasing thorium transport. | Near-neutral | Colloidal transport is a key mechanism for radionuclide migration in the environment. | hzdr.dersc.org |
| pH Dependence of Sorption | The sorption of thorium onto silica surfaces increases significantly with increasing pH. | 2-4 | pH is a critical factor controlling the association of thorium with mineral surfaces. | |
| Colloid Stability with Varying Si/Th Ratio | The stability of thorium-silicate colloids increases with a higher silicon-to-thorium molar ratio. | 7.9-9.4 | The relative concentrations of silicon and thorium influence the potential for colloidal transport. | iaea.org |
Historical Context of Thorium-Silica Research
Interest in thorium dates back to its discovery in 1828, but its potential as a nuclear fuel source was not realized until the mid-20th century. ans.orgstanford.edu Early research in the 1950s and 1960s, particularly at Oak Ridge National Laboratory, explored the use of thorium in molten salt reactors. stanford.edu This pioneering work laid the foundation for much of the subsequent research into thorium's chemistry and its interactions with various materials, including silica.
The development of the thorium fuel cycle has been a long-term endeavor, with significant research and development conducted in countries like the United States, Germany, India, and the United Kingdom. stanford.eduworld-nuclear.org This research has inherently involved studying the behavior of thorium in different chemical environments, including those rich in silica, which is a major component of the Earth's crust and a common material in nuclear engineering.
Over the decades, advancements in analytical instrumentation have allowed for increasingly detailed investigations into the complex interactions between thorium and silicic acid at the molecular level. This has led to a more sophisticated understanding of the formation of thorium-silicate colloids and their potential role in the environmental mobility of thorium. hzdr.dersc.org The historical progression of this research highlights a continuous effort to harness the potential of thorium as a sustainable energy source while ensuring its safe and responsible management. stanford.edu
Structure
2D Structure
Properties
IUPAC Name |
silicic acid;thorium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/H4O4Si.Th/c1-5(2,3)4;/h1-4H; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLAHRRZNYOJQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O[Si](O)(O)O.[Th] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H4O4SiTh | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20932632 | |
| Record name | Silicic acid--thorium (1/1) | |
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Molecular Weight |
328.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15501-85-6, 14553-44-7 | |
| Record name | Thorite (Th(SiO4)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15501-85-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14553-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silicic acid (H4SiO4), thorium(4+) salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Silicic acid--thorium (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20932632 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Thorium(4+) silicate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.077 | |
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Fundamental Chemical Interactions and Speciation of Thorium with Silicic Species
Complexation Mechanisms of Thorium(IV) with Silicic Acid and Oligomers
Formation of Aqueous Thorium-Silicate Complexes
In aqueous environments, thorium(IV) can form soluble complexes with monomeric silicic acid and its oligomers. The presence of soluble silicates significantly increases the solubility and leaching of thorium from its solid phases, such as thorium hydrous oxide. At neutral to alkaline pH (6-12), equilibrium concentrations of 2-5 mM silicic acid can lead to a 10²-10³-fold increase in dissolved thorium concentrations compared to silicate-free media nih.govresearchgate.net. Even higher silicate (B1173343) concentrations can result in the formation of stable colloidal solutions containing thorium and silicate species nih.govresearchgate.net. Studies suggest the formation of thorium hydroxo-silicate complexes, such as [Th(OH)₃(OSi(OH)₃)₃]²⁻, particularly in alkaline conditions core.ac.uk. Thorium speciation in aqueous solutions is primarily governed by hydrolysis, with Th⁴⁺ being dominant at pH < 3.0, and species like Th(OH)₂²⁺ and Th(OH)₄⁰ becoming more prevalent at higher pH values akjournals.com.
Sorption and Adsorption Phenomena of Thorium on Siliceous Surfaces
Thorium exhibits a strong affinity for siliceous surfaces, a characteristic that influences its mobility and distribution in natural and engineered systems. This sorption behavior is governed by surface complexation mechanisms, influenced by surface properties, solution chemistry, and the specific nature of the siliceous material.
Adsorption onto Amorphous Silica (B1680970) and Silica Microspheres
Amorphous silica and silica microspheres serve as effective sorbents for thorium(IV) from aqueous solutions. The adsorption process is highly dependent on pH, with optimal removal often observed in the acidic to neutral range. For instance, silica microspheres demonstrate high efficiency at pH 3, achieving over 99.9% sorption of thorium, with a maximum uptake capacity of approximately 36 mg/g bioline.org.brresearchgate.net. Amorphous silica synthesized under optimized conditions has shown even higher adsorption capacities, reaching up to 134.4 mg/g researchgate.net.
The mechanism of thorium adsorption onto silica surfaces is primarily attributed to surface complexation and ion exchange reactions. Extended X-ray absorption fine structure (EXAFS) studies on thorium sorbed onto colloidal amorphous silica suggest the formation of a double corner-sharing surface complex, where thorium atoms coordinate with silanol (B1196071) groups (≡SiOH) niscpr.res.innih.gov. This interaction can lead to the formation of mixed ligand surface complexes, particularly in the presence of anions like nitrate (B79036) niscpr.res.in. Functionalized silica materials, such as those modified with phosphonate (B1237965) or phenanthroline diamide (B1670390) groups, exhibit significantly enhanced adsorption capacities, with reported values reaching over 1400 mg/g in some cases, and rapid adsorption kinetics acs.orgnih.govdntb.gov.ua.
Table 2.2.1.1: Thorium(IV) Adsorption Capacities on Various Silica Materials
| Material | Max. Adsorption Capacity (mg/g) | Optimum pH | Equilibrium Time | Reference |
| Silica Microspheres | 36 | 3 | < 1 h | bioline.org.brresearchgate.net |
| Amorphous Silica | 134.4 | Variable | Not specified | researchgate.net |
| Functionalized Mesoporous Silica | 833.3 - 1465.7 | 3 - Acidic | 0.5 - 5 min | acs.org |
| Functionalized Silica Beads | ~1000 (1-1.2 mmol/g) | ~4 | 60-90 min | nih.gov |
| TMPGZDC | 96.7 | 5.5 | 2 h | acs.org |
| PZM Microspheres | 98.6 | 3.0 | 20 min | sci-hub.se |
Interaction with Naturally Occurring Silicate Minerals
Thorium also interacts strongly with naturally occurring silicate minerals, which are abundant in soils and geological formations. The presence of clay minerals, such as kaolinite, smectite, illite (B577164), and montmorillonite (B579905), significantly influences thorium's environmental mobility due to their high surface area and reactive sites wur.nlscielo.brresearchgate.netresearchgate.netarcjournals.org. Adsorption on these minerals is often dominated by surface complexation and precipitation, particularly at higher pH values scielo.brresearchgate.net. The sorption capacity of montmorillonite is generally higher than that of illite, and the mechanism on illite involves ion exchange and the formation of outer and inner sphere complexes with exposed silanol (≡Si-O⁻) and aluminol (≡Al-O⁻) groups researchgate.netarcjournals.org.
Feldspar (B12085585), quartz, and mica, major constituents of granite, also exhibit significant thorium sorption tandfonline.comtandfonline.comtandfonline.com. Studies on granite and its constituent minerals indicate that the order of sorbability for thorium is typically mica > feldspar > quartz ≈ granite tandfonline.comtandfonline.comtandfonline.com. The distribution coefficients (Kd) for thorium on these minerals generally decrease with increasing carbonate concentrations and reach minimal values around pH 10, attributed to the formation of stable aqueous hydroxo-carbonate complexes of thorium tandfonline.comtandfonline.comtandfonline.com. Quartz surfaces possess silanol sites (≡SiOH) that can participate in thorium binding tandfonline.com. Zeolites, which are aluminosilicate (B74896) minerals, are also effective in removing thorium from aqueous solutions, with mechanisms potentially involving ion exchange and surface precipitation akjournals.comhu.edu.jo.
Table 2.2.2.1: Relative Sorption Affinity of Thorium on Common Silicate Minerals
| Mineral Group | Relative Sorptivity | Primary Interaction Mechanisms | Reference |
| Mica | High | Surface complexation, ion exchange | tandfonline.comtandfonline.comtandfonline.com |
| Feldspar | Moderate-High | Surface complexation, potential polymerization at interface | tandfonline.comtandfonline.comtandfonline.comacs.org |
| Quartz | Moderate | Surface complexation (via silanol groups) | tandfonline.comtandfonline.comtandfonline.com |
| Clay Minerals | Variable (High) | Surface complexation, precipitation, ion exchange, inner/outer sphere complexes | wur.nlscielo.brresearchgate.netresearchgate.netarcjournals.org |
| Zeolites | Variable (High) | Ion exchange, surface precipitation | akjournals.comhu.edu.jo |
Compound List:
Silicic Acid
Thorium(IV)
Thorium hydrous oxide
Thorium silicate complexes
Thorium hydroxo-silicate complexes
Actinide silicate colloids
Amorphous silica
Silica microspheres
Mesoporous silica
Quartz
Feldspar
Mica
Clay minerals (Kaolinite, Smectite, Illite, Montmorillonite)
Zeolites
Surface Complexation Modeling of Thorium-Silica Interfaces
The interaction of thorium (Th) with silica surfaces is a critical aspect of its environmental behavior, particularly in aqueous systems. Surface complexation modeling provides a molecular-level understanding of these interactions, treating the solid-adsorbent surface as a collection of reactive sites that can form chemical bonds with dissolved species. These models, such as the Constant Capacitance Model (CCM) and the Diffuse Layer Model (DLM), consider the charge on both the adsorbing ion and the adsorbent surface, and define surface species and their equilibrium reactions usda.goviaea.org.
Research using extended X-ray absorption fine structure (EXAFS) spectroscopy has provided direct structural evidence for thorium complexation on amorphous silica. Studies have indicated the formation of a double corner-sharing surface complex, where a thorium atom is bonded to oxygen atoms within two adjacent SiO₄ tetrahedra on the silica surface iaea.orgosti.gov. In this model, two oxygen atoms are found at approximately 2.33 Å from thorium, and an additional four to six oxygen atoms are at around 2.55 Å, likely originating from coordinated water molecules from the solution. Thorium-silicon distances of 3.8–3.9 Å were observed, consistent with this proposed surface complex iaea.orgosti.gov. The degree of structural disorder around thorium increases with higher surface coverage iaea.org.
Response surface methodology (RSM) has also been employed to optimize and model thorium adsorption onto silica-based materials, including nano-silica particles researchgate.netnih.govresearchgate.net. These studies aim to identify the optimal conditions (e.g., pH, contact time, adsorbent dose) for thorium removal. For instance, one study reported an optimal adsorption capacity of 134.4 mg/g for amorphous SiO₂ particles, with a correlation coefficient (R²) of 0.96, indicating a good fit of the model to the experimental data researchgate.net. Another study using silicon dioxide nano-balls achieved a maximum adsorption capacity of 188.2 mg/g, with R² values of 0.99 for Th(IV) adsorption, demonstrating the effectiveness of RSM in modeling these interactions nih.gov. The adsorption of thorium onto silica is influenced by parameters such as pH, ionic strength, contact time, adsorbent dose, thorium concentration, and temperature researchgate.net.
While silica itself has weaker sorption properties compared to metal oxides like iron or aluminum oxides, it is a ubiquitous component of the Earth's crust and plays a role in radionuclide retardation sciengine.com. Thorium adsorption on silica is generally less dependent on pH at pH > 3, with distribution coefficients (Kd) showing minimal values around pH 10, likely due to the formation of aqueous hydroxo–carbonate complexes of thorium tandfonline.com. However, the presence of other species, such as humic acids, can significantly influence thorium retention on silica by forming stable thorium-humic complexes in solution, thereby reducing the amount of thorium sorbed onto the silica surface iaea.orgresearchgate.net.
Mechanism of Proton Displacement from Silanol Groups by Thorium Ions
The interaction of thorium ions with silica surfaces involves the silanol groups (Si-OH) present on the surface. These silanol groups can undergo deprotonation, releasing protons (H⁺) and creating negatively charged silanolate sites (Si-O⁻). Thorium, being a highly charged cation (Th⁴⁺), has a strong affinity for these negatively charged sites. The mechanism of proton displacement is a fundamental aspect of thorium adsorption onto silica.
When thorium ions approach a silica surface, they can coordinate with the oxygen atoms of silanol groups. This coordination can lead to the weakening of the Si-O bond and facilitate the release of a proton from the silanol group. This process can be represented as:
Si-OH + Th⁴⁺ ⇌ Si-O-Th³⁺ + H⁺
This reaction effectively neutralizes the positive charge of the thorium ion and the negative charge generated on the silica surface. The extent of proton displacement is dependent on factors such as pH, thorium concentration, and the surface properties of the silica. At higher pH values, silanol groups are more likely to be deprotonated, increasing the availability of negatively charged sites for thorium adsorption. Conversely, at lower pH, the concentration of H⁺ is higher, suppressing the deprotonation of silanol groups and reducing thorium adsorption.
Precipitation and Solid Phase Formation
Thorium's behavior in silicic solutions is significantly influenced by its propensity to form precipitates and solid phases. These processes are governed by solubility products, solution chemistry, and the presence of other complexing agents.
Formation of Thorium Silicates (e.g., ThSiO₄) and Hydroxo-Silicates
Thorium readily forms insoluble silicate minerals, most notably thorite, which has the chemical formula ThSiO₄ usda.govtandfonline.com. Thorite is a naturally occurring mineral and a primary host for thorium. Its formation in synthetic systems typically occurs through precipitation reactions in solutions containing dissolved thorium and silicate species under specific pH and concentration conditions. The precipitation of thorite involves the reaction between thorium cations and silicate anions or silicic acid.
In addition to anhydrous silicates, thorium can also form various hydroxo-silicate compounds. These can include amorphous precipitates or more ordered structures where thorium is coordinated with hydroxyl groups and silicate frameworks. The exact composition and structure of these hydroxo-silicates depend on the prevailing solution conditions, such as pH, temperature, and the relative concentrations of thorium, silica, and other ligands. For example, in environments rich in both thorium and silica, the formation of mixed thorium-silicate precipitates, potentially containing hydroxyl groups, is favored to minimize the free energy of the system usda.govsciengine.comtandfonline.com.
Chemo-sorption and Co-precipitation with Polysilicates
Thorium can be incorporated into solid phases through both chemisorption and co-precipitation mechanisms involving polysilicates. Polysilicates refer to polymerized forms of silicic acid, such as silica oligomers or extended silica networks, which can form in solutions depending on concentration and pH.
Chemisorption occurs when thorium ions form chemical bonds with functional groups present on polysilicate chains or surfaces. This can involve coordination with silanol or silanolate groups within the polymeric silica structure. The strength of this interaction is chemical in nature, leading to strong retention of thorium on or within the polysilicate matrix usda.govsciengine.com.
Co-precipitation is a process where thorium, even if not initially forming a stable precipitate on its own, becomes incorporated into a solid phase that is precipitating from solution. In the context of silicic solutions, if silica itself is precipitating (e.g., forming amorphous silica gels or colloidal particles), thorium can be entrapped within this forming solid matrix. This is particularly effective if thorium species have some affinity for the precipitating silica or if the silica network grows around existing thorium-containing clusters. This process effectively removes thorium from the solution phase by binding it to the bulk solid. usda.govsciengine.com.
Transformation of Thorium Hydrous Oxide in Silicate-Rich Media
Thorium typically exists in aqueous solutions as hydrated ions or can form amorphous hydrous oxides (e.g., Th(OH)₄·nH₂O) under certain pH conditions. When these thorium hydrous oxides are exposed to environments rich in silicic acid or dissolved silica, they can undergo transformation processes usda.gov.
These transformations can involve the dissolution of the hydrous oxide and subsequent reprecipitation, or direct interaction and incorporation into forming silica structures. In silicate-rich media, thorium hydrous oxides may react with dissolved silicic acid species, leading to the formation of thorium silicates or mixed thorium-silicate hydroxides. This process can alter the physical and chemical properties of the thorium solid phase, potentially affecting its solubility, mobility, and long-term stability. The extent and nature of this transformation depend on the concentration of silica, pH, and the aging time of the system usda.gov.
Colloidal Behavior and Stabilization of Thorium in Silicic Solutions
In natural waters and some industrial processes, thorium can exist not only as dissolved species or bulk precipitates but also as colloidal particles. The presence of silicic acid in these solutions can significantly influence the colloidal behavior of thorium and the stabilization mechanisms of these colloids.
Thorium colloids can form through the aggregation of thorium species, such as hydrolyzed thorium ions or small thorium-containing precipitates, particularly when exceeding solubility limits or under specific solution conditions. In silicic solutions, these thorium colloids can interact with dissolved silicic acid and pre-formed silica colloids.
Silica itself can exist in colloidal forms, such as amorphous silica nanoparticles or gels. Thorium can adsorb onto the surface of these silica colloids, effectively becoming associated with them energy.gov. This association can lead to the stabilization of thorium in the colloidal phase, as the thorium-laden silica colloids may remain suspended due to their small size and surface properties.
The stabilization of thorium in silicic solutions can be attributed to several factors:
Surface Charge: Thorium-silica colloids can acquire a surface charge depending on the pH of the solution. This electrostatic repulsion between particles can prevent aggregation and maintain colloidal stability energy.gov.
Steric Hindrance: If organic matter or other stabilizing agents are present, they can adsorb onto the colloid surfaces, providing a physical barrier that prevents particles from coming into close contact and aggregating.
Complexation: The formation of complexes between thorium and dissolved silicic acid or other ligands can influence the size and charge of thorium species, affecting their tendency to form stable colloids.
The distribution coefficient (Kd) for thorium sorption onto silica colloids has been modeled, considering factors like pH, colloid radius, and thorium concentration energy.gov. While silica generally shows lower Kd values compared to other oxides like TiO₂, the presence of polymerization effects (where thorium species aggregate) can influence Kd values, especially at higher thorium concentrations energy.gov. The interaction with humic acids in conjunction with silica can also lead to complex colloidal behaviors, potentially reducing thorium sorption onto silica due to the formation of soluble humic-thorium complexes iaea.orgresearchgate.net.
Environmental Parameters Influencing Thorium Silicic Interactions
pH-Dependent Pathways and Stability
The pH of the surrounding environment plays a pivotal role in governing the behavior and interaction of silicic acid and thorium.
Optimal Complexation and Sorption pH Ranges
Thorium's interaction with silicic acid or silica (B1680970) surfaces is highly pH-dependent. Studies indicate that thorium sorption to silica generally increases steeply with increasing pH from 2 to 4 nih.gov. Optimal complexation and sorption are often observed in the neutral to alkaline range, specifically between pH 6 and 9 core.ac.uk. Within this range, silicic acid undergoes deprotonation, enhancing its binding affinity for thorium ions . For instance, thorium uptake onto silica colloids is significantly influenced by pH, with optimal conditions for interaction often found in the slightly acidic to neutral range researchgate.netakjournals.com.
Effects of pH on Silicic Acid Protonation and Deprotonation
Silicic acid, primarily existing as orthosilicic acid (Si(OH)₄) in aqueous solutions, is a weak acid with a pKₐ around 9.8 nih.govkingleetech.com. At low pH values (below 3), silicic acid remains largely protonated, limiting its ability to interact strongly with cations imwa.info. As the pH increases, silanol (B1196071) groups (≡Si-OH) on silicic acid or silica surfaces begin to deprotonate, forming anionic species (e.g., ≡Si-O⁻ or Si(OH)₃O⁻) nih.govresearchgate.netnih.gov. This deprotonation process is gradual, with fewer than 2% of silanols deprotonated at pH 8 for monosilicic acid nih.gov. However, for colloidal silica particles, a higher degree of deprotonation occurs, with up to 94% of silanol groups deprotonated at pH 8 nih.gov. The rate of silicic acid polymerization is also strongly pH-dependent, being very fast in neutral and slightly alkaline solutions (pH 5-9) and extremely slow at low pH (2-3) kingleetech.com.
pH Influence on Thorium Hydrolysis and Speciation
Thorium's speciation in aqueous solutions is also critically governed by pH. In highly acidic conditions (pH < 3), thorium predominantly exists as the tetrapositive aqua ion, [Th(H₂O)₉]⁴⁺, or as simple hydrolyzed species like Th(OH)³⁺ wur.nlwikipedia.orgacademie-sciences.frosti.gov. As the pH increases, thorium undergoes hydrolysis, forming various positively charged hydroxo complexes. For example, at pH 4, significant amounts of Th(OH)³⁺ and Th(OH)₂²⁺ are present academie-sciences.fr. Between pH 4 and 5, Th(OH)³⁺ is the predominant species, while from pH 5 to 8, binuclear species like Th₂(OH)₇⁺ become significant academie-sciences.fr. At higher pH values (above 9), thorium solubility decreases sharply due to the formation of insoluble thorium hydroxides or oxides wur.nlscispace.com. In highly alkaline conditions (pH > 10), silica dissolution can accelerate, leading to the precipitation of thorium silicates (ThSiO₄) .
Ionic Strength and Electrolyte Effects
The presence of electrolytes and changes in ionic strength can influence the interactions between thorium and silicic acid. Studies on similar systems suggest that ionic strength can affect sorption behavior, though the specific impact on thorium-silicic acid interactions requires careful consideration. For instance, in the context of uranium sorption onto silica gel, the presence of different sodium salts indicated that ionic strength effects could influence sorption, with some salts promoting and others suppressing it osti.gov. However, some research indicates that thorium sorption onto silica, particularly in the presence of humic and fulvic acids, can be independent of ionic strength and foreign ions under certain experimental conditions nih.gov. Electrolytes are known to cause coagulation of silica sols, which can be hastened by adding more electrolytes to gel-forming mixtures ias.ac.in.
Competitive Ligand Interactions
Influence of Humic and Fulvic Acids on Thorium Sorption to Silica
Humic and fulvic acids (HAs/FAs), ubiquitous organic matter in natural environments, significantly impact thorium's interaction with silica surfaces. HAs/FAs can act as competitive ligands for thorium ions. In a pH range where organic matter does not coat the silica surface, a competitive reaction occurs between thorium sorption onto the silica surface and thorium binding to the functional groups of HA/FA core.ac.ukresearchgate.netiaea.org. The strong affinity of humic substances for thorium is well-documented core.ac.uk.
Research indicates that HAs/FAs can enhance thorium sorption at low pH (e.g., pH 2-4) by forming ternary surface complexes like [triple bond]MO-O-HA-Th or [triple bond]MO-O-FA-Th, where M represents the surface metal nih.gov. However, at intermediate and high pH values, HAs/FAs tend to reduce thorium sorption onto silica. This reduction is attributed to the formation of soluble thorium-humic complexes, which sequester thorium in the solution phase and decrease its availability for sorption onto silica core.ac.ukresearchgate.netiaea.org. For example, the presence of humic acid can reduce thorium uptake onto silica colloids by up to 60% at pH 5-7 . Conversely, higher pH values (above 5-6) can hinder the complexation of thorium with fulvic acid, leading to a decrease in thorium-SRFA complexation spectroscopyonline.com.
Formation of Soluble Thorium-Organic Complexes
The presence of organic matter significantly influences the solubility and mobility of thorium in aqueous environments, particularly in conjunction with silicic acid. Organic acids, such as acetic acid and oxalic acid, are known to form soluble complexes with thorium ions, thereby increasing thorium's solubility in soil and water systems wur.nl. Similarly, humic substances, which are complex organic macromolecules, can reduce the uptake of thorium by silica surfaces. This occurs because humic acids compete with silica for thorium binding sites, forming soluble thorium-humic acid (Th-HA) complexes . In environments rich in organic matter, such as stream waters, swamp waters, and soil horizons, thorium is likely to exist predominantly in the form of these organic complexes scispace.com. The formation of these strong complexes enhances thorium's potential for transport in natural waters, especially at pH levels below 7, by orders of magnitude compared to inorganic speciation alone scispace.com.
Temperature Effects on Interaction Kinetics and Equilibrium
Temperature plays a crucial role in determining the rate at which thorium interacts with silicic acid and silica-based adsorbents, as well as the final equilibrium state of these interactions. Kinetic studies frequently reveal that the adsorption of thorium onto silica-based materials often follows a pseudo-second-order kinetic model, indicating that the rate-limiting step may involve chemical adsorption or surface complexation deswater.comresearcher.life. In some instances, intra-particle diffusion has also been identified as a rate-controlling factor core.ac.uk.
Thermodynamic analyses of these interactions provide insights into the energy changes involved. While some studies suggest that thorium adsorption onto modified silica nanoparticles is an endothermic process (indicated by positive enthalpy, ΔH°), implying that higher temperatures could increase adsorption capacity deswater.com, other research indicates that the adsorption process is spontaneous and exothermic (negative ΔH°) researcher.lifeiaea.org. The spontaneity of the adsorption, generally characterized by negative Gibbs free energy (ΔG°), is consistently observed across various silica-based adsorbents, suggesting that these interactions are thermodynamically favorable under typical environmental conditions deswater.comresearcher.lifecore.ac.uksci-hub.se.
Concentration Effects and Adsorption Isotherms
Adsorption isotherms are employed to mathematically describe the relationship between the amount of thorium adsorbed onto a material and its concentration in the solution at equilibrium. The Langmuir and Freundlich models are commonly applied to characterize thorium adsorption onto silica-based materials researcher.lifecore.ac.ukiaea.orgbioline.org.br. The Langmuir model typically describes monolayer adsorption onto a homogeneous surface with a finite number of sites iaea.org, while the Freundlich model accounts for adsorption on heterogeneous surfaces with a distribution of adsorption energies researcher.life.
The maximum adsorption capacities vary considerably depending on the specific adsorbent material and experimental conditions. For instance, titanium hydroxide (B78521) [Ti(OH)₄] has shown a Langmuir maximum adsorption capacity of 50.5 mg/g at pH 3 iaea.org. Modified silica nanoparticles have exhibited capacities ranging from 5.3 to 8.2 mg/g at 25°C deswater.com. More advanced materials like phytic acid-modified zirconium-based metal-organic frameworks (UiO-66-COOH-PA-2) have demonstrated significantly higher capacities, reaching 315.5 mg/g at pH 4, with the Freundlich model providing a better fit to the data researcher.life. Similarly, a dicarboxylic acid/polyvinyl alcohol/polyamide poly-adsorbent showed an uptake of 107.3 mg/g under specific conditions, with isotherm studies fitting Langmuir and Dubinin-Radushkevich (D-R) models researcher.life.
Data Tables
Table 1: Thorium Adsorption Capacities on Silica-Based Materials and Related Adsorbents
| Adsorbent/Material | Max. Adsorption Capacity (mg/g) | Conditions | Isotherm Model(s) Used | Reference |
| Ti(OH)₄ | 50.5 | pH 3, 45 min | Langmuir | iaea.org |
| PZM microspheres | 98.6 | 50 mg/L Th(IV) | Langmuir | sci-hub.se |
| Silica nanoparticles | 5.3 | 25°C | Langmuir | deswater.com |
| SiO₂-Cys | 8.2 | 25°C | Langmuir | deswater.com |
| SiO₂-Meth | 7.0 | 25°C | Langmuir | deswater.com |
| UiO-66-COOH-PA-2 (phytic acid modified Zr-MOF) | 315.5 | pH 4 | Freundlich | researcher.life |
| Dicarboxylic acid/PVA/polyamide poly-adsorbent | 107.3 | pH 3.5, 60 min | Langmuir/D-R (fitted) | researcher.life |
Geochemical and Environmental Mobility of Thorium in Silicic Environments
Migration and Transport Mechanisms
The movement of thorium through geological formations is governed by a combination of physical and chemical processes. In silicic environments, these processes are often mediated by the interaction of thorium with groundwater, mineral surfaces, and particulate matter.
Colloidal-Assisted Migration in Subsurface Zones
The mobility of thorium in subsurface zones, particularly within silicic geological settings, is significantly influenced by colloidal transport mechanisms. Thorium, often present as Th(IV), can readily sorb onto naturally occurring colloidal particles such as clays (B1170129), humic substances, and mineral fragments suspended in groundwater iaea.org. These colloids, typically ranging from nanometers to micrometers in size, can act as vectors for radionuclide transport, facilitating their movement through porous and fractured geological media epa.gov. In subsurface zones characterized by silicic rocks like granite or sandstone, the presence of these colloids can lead to thorium migration pathways that are more rapid than those governed by diffusion and advection of dissolved species alone quimica2011.esresearchgate.net. Research indicates that the surface properties of these colloids, including their charge and composition, play a crucial role in the extent of thorium sorption and subsequent transport iaea.org. Furthermore, the stability and aggregation of colloids are influenced by groundwater chemistry, such as pH and ionic strength, which in turn affects the efficiency of colloidal-assisted thorium migration epa.gov. Studies have shown that in environments with high dissolved silica (B1680970), the interaction of thorium with silicate (B1173343) species might indirectly influence its association with colloids, potentially altering its transport behavior researchgate.net.
| Colloid Type | Typical Size Range (nm) | Primary Composition | Significance for Thorium Transport |
| Clay Particles | 10 - 1000 | Silicates, Al, Fe, Mg oxides | High surface area, strong sorption, potential for aggregation |
| Organic Matter | 1 - 1000 | Humic/Fulvic acids, polymers | Complexation, sorption, influence on colloid stability |
| Mineral Fragments | 100 - 10000 | Quartz, Feldspar (B12085585), Oxides | Can carry sorbed Th, lower surface area to mass ratio |
Leaching of Thorium(IV) from Geological Media by Soluble Silicates
Soluble silicate species, prevalent in environments associated with silicic geological formations, can significantly enhance the leaching of Thorium(IV) from mineral matrices. Research indicates that dissolved silica, in forms such as silicic acid (Si(OH)4) and silicate anions, can form stable, soluble complexes with Thorium(IV) ions epa.goveuropa.eu. This complexation increases the apparent solubility of thorium in groundwater, thereby facilitating its mobilization from host rocks and minerals core.ac.uk. Studies have experimentally demonstrated that elevated concentrations of soluble silicates in groundwater can lead to a marked increase in thorium leachability from various geological materials, including minerals like monazite (B576339) and zircon, which are common in granitic rocks europa.eucore.ac.uk. The efficiency of this leaching process is often dependent on groundwater pH, with higher solubility and complex formation typically observed under neutral to alkaline conditions epa.gov. This mechanism is particularly relevant in the weathering profiles of silicic rocks, where the release of silica and subsequent interaction with thorium can drive its transport in the subsurface europa.eu.
Thorium Mobility in Silicic Volcanic Rocks
The mobility of thorium within silicic volcanic rocks is a complex process influenced by the rock's mineralogy, weathering conditions, and groundwater chemistry. Silicic volcanic rocks, such as rhyolites and andesites, often contain thorium primarily within accessory minerals like zircon, titanite, and apatite. During weathering, the dissolution of these minerals, driven by factors such as pH, redox conditions, and the presence of complexing ligands (including organic acids and dissolved silicates), can release thorium into the aqueous phase. Studies on the weathering of volcanic ash and tuffs have shown that thorium mobility can be moderate, often governed by its association with secondary alteration products or its tendency to sorb onto newly formed mineral surfaces, including clays and amorphous silica. In fractured volcanic systems, groundwater flow can facilitate the transport of dissolved or colloid-associated thorium. While generally less mobile than some other actinides, the specific geological context, including the degree of alteration and the presence of reactive phases, dictates the extent of thorium's environmental mobility in these formations.
Thorium Retention and Immobilization
The geological environment provides natural pathways for retaining and immobilizing thorium, preventing its widespread dispersal. Understanding these natural processes is crucial for designing effective engineered solutions for long-term containment.
Sorption onto Natural Geological Barriers
Natural geological formations play a critical role in retaining and immobilizing thorium, acting as natural barriers against its migration. Thorium exhibits a strong affinity for sorption onto the surfaces of various minerals found in silicic geological media. These include silicate minerals, metal oxides (particularly iron and manganese oxides), and clay minerals such as smectite, illite (B577164), and kaolinite. The effectiveness of these natural barriers is governed by several factors, including the pH of the groundwater, the surface area and charge of the mineral phases, and the presence of organic matter or other complexing ligands. Sorption coefficients (Kd), which quantify the distribution of thorium between the solid and aqueous phases, can vary widely depending on these conditions, typically ranging from 10^2 to 10^5 mL/g for many common minerals found in silicic environments. For instance, clay minerals with high cation exchange capacities and oxide coatings on rock surfaces are particularly effective in immobilizing thorium through electrostatic attraction and surface complexation. This natural sorption process significantly retards the movement of thorium in the subsurface, contributing to its long-term containment within geological formations.
| Mineral/Material | Typical Sorption Coefficient (Kd) (mL/g) | Notes |
| Clay Minerals | 10^3 - 10^5 | High affinity, pH dependent |
| Iron Oxides | 10^3 - 10^4 | Effective sorbents |
| Silicate Minerals | 10^2 - 10^3 | Lower affinity, depends on surface |
| Organic Matter | 10^3 - 10^5 | Can be very effective, pH dependent |
Design of Engineered Barriers for Radionuclide Containment
The principles governing the retention of thorium in natural geological barriers directly inform the design of engineered barriers for the containment of radioactive waste, particularly in geological disposal facilities. Engineered barrier systems are multi-component strategies designed to isolate radionuclides from the biosphere for extended periods. Key materials employed include high-performance clays, such as bentonite, and cementitious materials epa.gov. Bentonite, for example, is utilized as a buffer and backfill material due to its excellent swelling properties, low hydraulic conductivity, and strong sorption capacity for radionuclides like thorium. Its mineral surfaces and the chemistry of the pore water it controls effectively immobilize thorium through surface complexation and electrostatic attraction epa.gov. Cementitious materials, often used in waste encapsulation or as sealing agents, create an alkaline environment that significantly reduces thorium solubility and promotes its precipitation or sorption onto cement phases. The design of these barriers relies on detailed knowledge of thorium's geochemical behavior, including its sorption characteristics on specific materials under repository conditions, which are often analogous to those found in silicic geological environments epa.gov. Performance assessments for engineered barriers critically evaluate the long-term effectiveness of these materials in retaining thorium and other radionuclides, ensuring compliance with safety regulations.
Compound List
Silicic acid
Thorium
Thorium(IV)
Silicates
Monazite
Zircon
Apatite
Rhyolite
Andesite
Volcanic tuff
Smectite
Illite
Kaolinite
Quartz
Feldspar
Iron oxides
Manganese oxides
Synthesis, Modification, and Material Science Applications in Research
Synthetic Approaches for Thorium-Silica Materials
The creation of materials combining thorium and silica (B1680970) involves several chemical strategies designed to achieve desired stoichiometries, morphologies, and stability. Researchers have focused on methods ranging from simple precipitation reactions to more complex sol-gel and hydrothermal processes that allow for greater control over the final material's properties.
A direct and straightforward method for synthesizing thorium-silica compounds is through the chemical reaction between a soluble thorium salt and a source of silicic acid or silicate (B1173343). This precipitation method is effective in producing thorium silicate compounds.
In one approach, thorium silicate was synthesized by reacting a 5% aqueous solution of thorium nitrate (B79036) (Th(NO₃)₄·5H₂O) with a sodium silicate solution (Na₂O(SiO₂)n) deswater.com. The mixing of these reagents leads to the formation of a precipitate. This solid material is then subjected to a purification process, which includes washing with deionized water in an ultrasonic bath, followed by filtration and drying, resulting in a fine white powder deswater.com.
Characterization of the material produced by this method using X-ray photoelectron spectroscopy (XPS) helped in determining its chemical composition. The analysis of the relative amounts of silicon, oxygen, and thorium suggested a stoichiometry of ThSi₁₀O₂₂ for the resulting thorium silicate compound deswater.com. This synthesis route is noted for producing materials with high resistance to electron beam irradiation, a crucial property for applications such as solid-state targets in nuclear physics experiments deswater.com.
Another area of research involves the study of thorium ion sorption from aqueous nitrate solutions onto silica gel. This process is understood to occur via an ion-exchange mechanism where Th⁴⁺ ions are taken up by the silica gel nih.gov. The interaction can lead to the formation of surface complexes. Studies have suggested the formation of two potential octa-coordinated mixed-ligand surface complexes on the silica gel: (Si-O)Th(NO₃)₃ and (Si-O)₂Th(NO₃)₂ nih.gov. The formation of these complexes is influenced by the concentration of nitrate ions in the solution nih.gov.
More advanced synthesis techniques, such as sol-gel and hydrothermal methods, offer enhanced control over the structure and properties of thorium-silica materials. These methods are widely used to produce materials with high surface areas and tailored porosities.
The sol-gel process is a versatile method for creating silica-based materials under mild conditions by controlling the hydrolysis and condensation of silicon alkoxide precursors ingentaconnect.com. This technique has been adapted for synthesizing materials for thorium applications. For instance, a humic acid-silica gel composite (HASi) was synthesized using a single-pot sol-gel method. This approach is noted for being economical as it avoids expensive precursors like tetraethylorthosilicate (TEOS) in favor of widely available sodium silicate nih.gov. The sol-gel process has also been explored for the production of thoria (ThO₂) based fuels, where an external gelation process is used. In this method, a feed solution containing thorium nitrate is mixed with polyvinyl alcohol (PVA) and tetrahydrofurfuryl alcohol (THFA) and then dropped into an ammonia solution to induce gelation researchgate.net.
Hydrothermal synthesis involves crystallization of substances from high-temperature aqueous solutions at high vapor pressures. This technique is particularly useful for producing crystalline materials and has been applied to synthesize various silica-based materials neliti.comhoustonmethodist.org. While direct hydrothermal synthesis of thorium-silica materials is a specific area of research, the principles have been demonstrated in the synthesis of analogous systems, such as (Zr,U)SiO₄ solid solutions. In these studies, hydrothermal treatment for several days at temperatures around 250 °C has been shown to be effective in forming stable crystalline structures acs.orgresearchmap.jp. This method offers a pathway to creating metastable compounds with high actinide loading, which is challenging to achieve through conventional high-temperature solid-state methods acs.orgresearchmap.jp.
These synthesis routes provide a toolbox for researchers to develop a wide range of thorium-silica materials with properties fine-tuned for specific applications in the nuclear industry and beyond.
Functionalization of Siliceous Adsorbents for Thorium Uptake
The modification of silica surfaces with specific functional groups is a key strategy for developing highly selective and efficient adsorbents for thorium (Th(IV)). This functionalization enhances the natural affinity of silica for thorium, enabling its effective removal from aqueous solutions, which is critical for environmental remediation and resource recovery.
Silica nanoparticles serve as an excellent scaffold for modification due to their high surface area and well-understood surface chemistry. Various organic molecules can be grafted onto their surface to create adsorbents with a high capacity and selectivity for thorium.
One area of research has focused on modifying silica nanoparticles with amino acids. In a specific study, silica nanoparticles were functionalized with cysteine (SiO₂-Cys) and methionine (SiO₂-Meth) deswater.comresearchgate.net. The resulting materials demonstrated enhanced uptake of Th(IV) compared to unmodified silica nanoparticles. The maximum sorption capacity, as described by the Langmuir isotherm model, was found to increase from 5.3 mg/g for the unmodified silica to 8.2 mg/g for SiO₂-Cys and 7.0 mg/g for SiO₂-Meth at 25°C deswater.comresearchgate.net. Kinetic studies showed that the sorption process was well-described by the pseudo-second-order model, and thermodynamic analysis indicated the spontaneous and endothermic nature of the adsorption deswater.comresearchgate.net.
Another approach involves the use of mesoporous silica-coated magnetic nanoparticles. These materials combine the high surface area of mesoporous silica with the convenient magnetic separability of an iron oxide core. For instance, SiO₂@Fe₃O₄ nanocomposites were functionalized with 2,9-diamide-1,10-phenanthroline (DAPhen) acs.orgnih.gov. This adsorbent, SiO₂@Fe₃O₄-DAPhen, showed remarkable efficiency for Th(IV) removal in both weakly and strongly acidic solutions. The adsorption equilibrium was achieved rapidly, within 5 minutes at pH 3 and in just 30 seconds in 1 mol L⁻¹ HNO₃ acs.orgnih.gov. The maximum adsorption capacities were exceptionally high, reaching 833.3 mg/g at pH 3 and 1465.7 mg/g in 1 mol L⁻¹ HNO₃ acs.orgnih.gov.
Table 1: Comparison of Thorium(IV) Adsorption Capacities of Modified Silica Nanoparticles
| Adsorbent Material | Functional Group | Maximum Adsorption Capacity (mg/g) | Optimal pH | Reference |
|---|---|---|---|---|
| Unmodified SiO₂ | - | 5.3 | 3 | deswater.comresearchgate.net |
| SiO₂-Cys | Cysteine | 8.2 | 3 | deswater.comresearchgate.net |
| SiO₂-Meth | Methionine | 7.0 | 3 | deswater.comresearchgate.net |
| SiO₂@Fe₃O₄-DAPhen | Phenanthroline Diamide (B1670390) | 833.3 | 3 | acs.orgnih.gov |
To further enhance the performance of silica-based adsorbents, researchers have explored the introduction of multiple functional groups onto the mesoporous silica framework. This bifunctional approach aims to leverage synergistic effects between different ligands to improve both the capacity and selectivity of thorium uptake.
A notable example is the fabrication of phosphonate-amino bifunctionalized mesoporous silica (PAMS) through a one-step self-assembly approach nih.govacs.org. This method simultaneously introduces both phosphonate (B1237965) and amino groups into the silica structure. The resulting material possesses an ordered mesoporous structure with a large surface area, which is beneficial for adsorption nih.govacs.org.
The presence of both phosphonate and amino groups was found to significantly enhance Th(IV) uptake. The sorption process was rapid, reaching equilibrium in less than an hour, and the material exhibited a high sorption capacity of over 160 mg/g at a relatively low pH nih.govresearchgate.netacs.org. The adsorption mechanism is believed to be a monolayer homogeneous chemisorption, as successfully modeled by the Langmuir and Dubinin-Radushkevich (D-R) isotherms nih.govacs.org.
The performance of PAMS is pH-dependent but, interestingly, independent of the ionic strength of the solution nih.govacs.org. Furthermore, the sorbent shows desirable selectivity for Th(IV) even in the presence of competing metal ions. The adsorbed thorium can be effectively recovered, and the adsorbent regenerated using a nitric acid solution, highlighting its potential for practical applications nih.govacs.org. The enhancement is attributed to a coupling of an access mechanism with a complexation mechanism, which can be optimized by adjusting the coverage of the functional groups nih.govacs.org.
Humic acid, a principal component of humic substances, is a natural organic polymer rich in functional groups like carboxyl and phenolic hydroxyls, which are excellent at binding metal ions. Modifying silica gel with humic acid creates a low-cost, effective adsorbent for thorium.
One method involves the immobilization of humic acid on a silica gel surface that has been pre-coated with cross-linked chitosan, creating a material designated as SiChiHA nih.govtandfonline.comresearchgate.net. This adsorbent has demonstrated selective removal of Th(IV) and U(VI) from aqueous solutions. The highest adsorption capacity for Th(IV) was observed at a pH of 3.5, with a maximum capacity calculated from the Langmuir model to be 30.6 mg/g ingentaconnect.comnih.govtandfonline.com. The adsorption process is rapid, with half of the initial concentration being removed within 10 minutes ingentaconnect.comnih.govtandfonline.com.
Another study utilized a humic acid-modified silica gel (Si-HA) for the solid-phase extraction and separation of thorium and uranium from lanthanides neliti.com. At a pH of 3, the maximum adsorption capacity for thorium was determined to be 28.0 mg/g. The kinetic data fit well with the pseudo-second-order and intra-particle diffusion models, with equilibrium being reached within 90 minutes neliti.com.
A key advantage of these humic acid-modified adsorbents is their stability and performance under high salinity conditions, a common challenge in treating industrial wastewater. The removal efficiency for Th(IV) was not significantly affected by high concentrations of NaCl or the presence of lanthanides nih.govneliti.comtandfonline.com. Furthermore, these adsorbents can be regenerated and reused for multiple cycles without a significant loss in capacity, underscoring their economic viability and practical utility nih.govtandfonline.comresearchgate.net.
Table 2: Adsorption Characteristics of Humic Acid-Modified Silica for Thorium(IV)
| Adsorbent Material | Preparation Method | Max. Adsorption Capacity (mg/g) | Optimal pH | Equilibrium Time | Reference |
|---|---|---|---|---|---|
| SiChiHA | Immobilization on chitosan-coated silica | 30.6 | 3.5 | < 10 min (for 50% removal) | ingentaconnect.comnih.govtandfonline.com |
Thorium-Doped Silicic Acid Frameworks in Catalysis Research
The incorporation of thorium into silica (silicic acid) frameworks has been a subject of research interest for catalytic applications, primarily leveraging the unique electronic and chemical properties of thorium. These frameworks typically consist of thorium oxide (ThO₂) dispersed within a silica (SiO₂) matrix. The catalytic activity of these materials is influenced by the dispersion of thoria, the particle size, and the interaction between the thorium and silica components.
Research into ThO₂/SiO₂ composites has demonstrated their potential as photocatalysts. In one study, thoria was prepared using a solid-state method and incorporated into a silica matrix. The resulting ThO₂/SiO₂ composite was investigated for its photocatalytic efficiency in the degradation of methylene blue under solar radiation. It was observed that the photocatalytic activity of the composite was lower than that of pure thoria. This decrease in activity was attributed to the denser, less porous nature of the composite material compared to pure ThO₂. acs.org
The synthesis method and the precursors used have a significant impact on the properties of the final catalytic material. For instance, the use of different polymer precursors (chitosan and PS-co-4-PVP) in the solid-state synthesis of ThO₂/SiO₂ composites resulted in different particle sizes of the dispersed thoria. acs.org The homogeneous dispersion of thoria nanoparticles within the silica matrix is a key factor in determining the catalytic performance. acs.org
While thorium dioxide itself has been explored as a catalyst for various reactions, including petroleum cracking and the conversion of ammonia to nitric acid, its commercial application as a catalyst is limited. wikipedia.org Research into thorium-based catalysts often focuses on organometallic complexes, which have shown high activity in reactions like hydrogenation and hydroamination. thoriumenergyalliance.com The development of thorium-doped silica frameworks aims to create stable, heterogeneous catalysts that can be easily separated from reaction mixtures, combining the catalytic properties of thorium with the high surface area and stability of a silica support.
The following table summarizes the photocatalytic degradation of methylene blue using different thorium-based materials, as reported in a study by T. Don T. T. et al.
| Precursor | Catalyst | Methylene Blue Degradation (%) in 300 min | Kinetic Order |
|---|---|---|---|
| Chitosan | ThO₂ | 66 | Zero |
| PVP | ThO₂ | 67 | First |
| Chitosan | ThO₂/SiO₂ | 25 | - |
| PVP | ThO₂/SiO₂ | 28 | - |
Research on Thorium Silicate Compounds as Targets for Nuclear Isotope Studies
Thorium silicate compounds are being investigated as promising materials for solid-state targets in nuclear isotope studies, particularly for the production of the thorium-229 isomer (²²⁹ᵐTh). The nucleus of thorium-229 is unique because it possesses a very low-energy isomeric state, making it a candidate for applications such as the development of a nuclear clock or a laser based on nuclear transitions.
One specific thorium silicate compound, with the stoichiometry ThSi₁₀O₂₂, has been synthesized and studied for this purpose. This compound was formed through a chemical substitution reaction by mixing aqueous solutions of thorium nitrate (Th(NO₃)₄·5H₂O) and sodium silicate (liquid sodium glass, Na₂O(SiO₂)ₙ). The resulting precipitate, after washing and drying, is a fine white powder. acs.org
The suitability of ThSi₁₀O₂₂ as a target material stems from several key properties. It has a wide bandgap, determined to be approximately 7.7 eV, which is crucial for investigating the excitation of the nuclear transition. Importantly, this bandgap was found to be stable and did not change even after prolonged exposure to a medium-energy electron beam. This indicates a high resistance to electron-beam-induced damage, a critical characteristic for a target material. acs.org
The research involved irradiating the thorium silicate target with an electron beam to excite the thorium-229 nuclei to their isomeric state. This method provides a wideband excitation, which is an advantage over methods that require precise tuning to the isomeric transition frequency. The output of isomeric nuclei is expected to be significant, making this thorium silicate compound a promising candidate for further investigations into the properties of thorium-229. acs.org Other crystalline forms of thorium silicate, such as thorite and huttonite, which also have large bandgaps (around 7.8 eV and 7.6 eV, respectively), could potentially be used as well. acs.org
The table below summarizes the key findings and properties of the ThSi₁₀O₂₂ compound from the research by Borisyuk et al.
| Property Type | Parameter | Value/Description |
|---|---|---|
| Synthesis | Reactants | 5% aqueous solution of thorium nitrate (Th(NO₃)₄·5H₂O) and liquid sodium glass (Na₂O(SiO₂)ₙ) |
| Synthesis | Method | Chemical substitution reaction leading to precipitation |
| Composition | Stoichiometry | ThSi₁₀O₂₂ |
| Composition | Relative Atomic Proportions (from XPS) | Silicon: 0.30, Oxygen: 0.66, Thorium: 0.03 |
| Physical Property | Bandgap Energy | 7.7 eV |
| Physical Property | Electron Beam Resistance | High; bandgap does not change after long exposure |
| Physical Property | Binding Energy (Th 4f) | 335.2 eV |
| Physical Property | Binding Energy (Si 2p) | 103.2 eV |
Analytical and Characterization Methodologies for Thorium in Silicic Systems
Speciation Analysis and Separation Techniques
Speciation analysis aims to identify and quantify the different chemical forms (species) of an element present in a sample. For thorium in silicic systems, this often involves separating dissolved species from colloidal particles and then isolating specific ionic or complexed forms.
Ultrafiltration is a membrane-based separation process used to separate particles based on their size. In the context of thorium in silicic systems, it is crucial for distinguishing between truly dissolved thorium species and thorium associated with colloidal particles, which can significantly influence its mobility and bioavailability aesj.netresearchgate.netiaea.org. Studies have shown that thorium can form stable colloids in aqueous solutions, particularly in the presence of silicates, which can act as carriers iaea.org. Ultrafiltration membranes with specific pore sizes (e.g., retaining particles above 3000 molecular weight or 0.001 µm) can effectively separate these colloidal fractions from the dissolved phase aesj.net. For instance, ultrafiltration has been employed to reduce the thorium content in supernatants to measure true solubility limits, indicating that colloidal forms contribute significantly to the total thorium concentration in silicate-rich solutions aesj.net. This technique is vital for understanding the transport mechanisms of thorium in natural waters and engineered systems where silica (B1680970) is prevalent iaea.orgbioline.org.br.
Solvent Extraction: This technique relies on the differential solubility of thorium species in two immiscible liquid phases, typically an aqueous phase and an organic solvent containing a complexing agent or extractant. Various neutral organophosphorus compounds, amines, and Schiff bases have been investigated for the selective extraction of thorium from aqueous solutions, including those containing silica researchgate.netdergipark.org.trdergipark.org.trresearchgate.netscielo.org.za. For example, solvent-impregnated silica gel with Cyanex 923 has demonstrated high efficiency (99.6%) for thorium recovery from nitrate (B79036) solutions researchgate.net. Other studies have explored extractants like Aliquat 336 encapsulated within a porous silica-polymer matrix, achieving high adsorption capacities (e.g., 52.4 mg/g) and selective separation of Th(IV) from uranium and rare earth elements acs.orgacs.org. The choice of extractant and solvent, along with parameters like acid concentration and contact time, are critical for optimizing thorium recovery and separation dergipark.org.trscielo.org.za.
Ion Exchange Chromatography: Ion exchange chromatography utilizes solid resins with charged functional groups to selectively bind and separate ions from a solution. Silica-based anion exchange resins have proven effective for separating thorium from uranium and other contaminants in acidic media researchgate.netnih.govdocumentsdelivered.comgoogle.com. For instance, a strong base silica-based anion exchange resin (SiPyR-N4) has shown a separation factor of approximately 10 for thorium over uranium in 9 M nitric acid, with uranium eluting at higher nitric acid concentrations and thorium at lower concentrations (0.1 M nitric acid) researchgate.netnih.gov. These resins leverage the formation of anionic thorium nitrate complexes (e.g., [Th(NO₃)₅]⁻) in concentrated nitric acid solutions, facilitating their adsorption onto the positively charged resin acs.orgacs.org. The synthesis and characterization of these silica-based resins are crucial for their performance in thorium separation processes researchgate.netnih.gov.
Solid Phase Extraction (SPE) employs a solid sorbent material to selectively retain analytes from a liquid sample. Silica gel, a common and versatile material, can be modified with various functional groups to enhance its affinity for thorium. Humic acid-modified silica gel (Si-HA) has been successfully used for the solid-phase extraction and separation of thorium, exhibiting significant adsorption capacities (e.g., 28.0 mg/g for Th at pH 3) and favorable adsorption kinetics itb.ac.idneliti.com. Other modified silica gels, such as those functionalized with azo-dyes or Schiff bases, have also been developed for the preconcentration and separation of Th(IV) ions from aqueous solutions dntb.gov.uatandfonline.com. The efficiency of these SPE methods depends on factors such as pH, contact time, and the nature of the modifying agent, offering a cost-effective approach for thorium analysis and recovery itb.ac.idneliti.com.
Spectroscopic and Diffraction Techniques for Material Characterization
Spectroscopic and diffraction techniques provide insights into the chemical state, surface composition, morphology, and crystal structure of thorium-containing materials within silicic systems.
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition and chemical states of the elements within the analyzed material. For thorium in silicic systems, XPS is invaluable for determining the oxidation state of thorium and its chemical environment, particularly when it is incorporated into silica matrices or forms surface compounds. For example, XPS analysis of thorium silicate (B1173343) compounds (e.g., ThSiO₄) has identified the Th 4f₇/₂ binding energy to be around 335.0-335.3 eV, characteristic of Th(IV) in silicate environments aip.org. In studies involving thorium oxide coatings on SiO₂/Si substrates, XPS has confirmed the presence of thorium and oxygen, with Th 4f₇/₂ binding energies close to those found in ThO₂ core.ac.ukresearchgate.net. XPS has also been used to analyze the surface composition of modified silica resins after thorium adsorption, revealing characteristic thorium peaks, such as Th 4f₅/₂ at 343.5 eV and Th 4f₇/₂ at 334.1 eV after adsorption onto an Aliquat 336@SiO₂–P extraction resin acs.org. This technique is critical for understanding the surface interactions and chemical bonding of thorium within these complex materials.
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface morphology and topography of materials. In the study of thorium in silicic systems, SEM is used to visualize the physical characteristics of synthesized materials, such as silica nanoparticles, microspheres, or composite structures. For instance, SEM images of silica microspheres synthesized for thorium removal have revealed spherical morphology with some agglomeration bioline.org.br. Modified silica nanoparticles have shown irregular morphologies and agglomeration, with particle sizes ranging from 10-20 nm for the base nanoparticles to over 1 µm for modified forms deswater.com. SEM has also been used to characterize the morphology of thorite (ThSiO₄) particles, showing round particles with a lens-like appearance researchgate.net, and to examine the dispersion of ThO₂ nanoparticles within SiO₂ matrices csic.es.
X-ray Diffraction (XRD): XRD is a powerful technique for determining the crystalline structure, phase identification, and crystallite size of solid materials. For thorium silicates, XRD is essential for identifying specific mineral phases and understanding their structural arrangements. For example, thorium silicate has been characterized by XRD, revealing a tetragonal system with a space group of D¹⁹₄h-I4₁/amd and lattice parameters a₀ = 7.00 Å and c₀ = 6.32 Å tandfonline.com. Hydrothermal synthesis of alkali thorium silicates has yielded new structure types, such as Rb₄Th₂Si₁₂O₃₀ and K₂ThSi₄O₁₀F₂, with XRD used to confirm their crystallographic properties acs.org. XRD patterns are also used to confirm the formation of thorium-containing phases in synthesized materials, distinguishing between crystalline and amorphous structures, and identifying potential impurities aip.orgacademie-sciences.fr.
Extended X-ray Absorption Fine Structure (EXAFS) for Adsorption Mechanisms
Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy is a powerful element-specific technique that probes the local atomic environment around an absorbing atom, such as thorium. By analyzing the oscillations in the X-ray absorption spectrum above an absorption edge (e.g., the Th L<0xE2><0x82><0x93> edge), researchers can determine crucial structural parameters, including interatomic distances, coordination numbers, and the types of neighboring atoms nrc.govoecd-nea.org.
When applied to the study of thorium adsorption onto silicic materials like amorphous silica or mineral surfaces, EXAFS provides detailed insights into the adsorption mechanisms that simple bulk measurements cannot offer nrc.govosti.gov. EXAFS data can elucidate the specific chemical species formed by thorium at the solid-liquid interface, identifying whether thorium is present as monomers, oligomers, or precipitates. For instance, studies on thorium sorption onto amorphous silica have utilized EXAFS to identify specific "inner sphere" sorption species, indicating direct bonding between thorium and surface functional groups osti.gov. The technique can also reveal the degree of hydration of adsorbed thorium ions and the nature of the coordination shell, distinguishing between outer-sphere complexes and more strongly bound inner-sphere species nrc.govosti.gov. This molecular-level understanding is vital for predicting thorium's mobility and bioavailability in environmental systems where silicic components are prevalent.
Quantitative Analysis of Thorium in Environmental and Geological Samples
The accurate quantification of thorium in environmental and geological samples is essential for a wide range of applications, including geochemical studies, environmental monitoring, and radioactive waste management. Various analytical techniques have been developed and refined to meet the demands for sensitivity, selectivity, and accuracy in complex matrices.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS)
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive and versatile technique widely employed for the quantitative determination of thorium in environmental and geological samples researchgate.netnih.govresearchgate.net. The method involves introducing a sample into a high-temperature plasma (typically argon), which atomizes and ionizes the elements present. These ions are then separated based on their mass-to-charge ratio by a mass spectrometer and detected, allowing for precise quantification nih.govresearchgate.net.
ICP-MS offers exceptionally low detection limits for thorium, often in the picogram per liter (pg/L) or nanogram per liter (ng/L) range, making it suitable for analyzing trace levels of thorium in various matrices such as soils, rocks, sediments, and waters researchgate.netrsc.orgrsc.orggeologyscience.ru. For instance, absolute detection limits for ²³²Th can be as low as 3.1 pg or even 9 fg with advanced instrumentation rsc.org. Advanced configurations, like sector-field ICP-MS, can also resolve and quantify different thorium isotopes, such as ²³⁰Th researchgate.netgeologyscience.ru.
Sample preparation typically involves acid digestion or dissolution of the solid sample, followed by separation and preconcentration steps, often using solid-phase extraction (SPE) with resins like UTEVA, or anion exchange chromatography, to remove matrix interferences and enhance sensitivity rsc.orgrsc.orgradioprotection.org. Despite its high sensitivity and multi-elemental capability, ICP-MS requires sophisticated instrumentation and careful method development to manage potential spectral and matrix interferences nih.govresearchgate.net.
Table 1: Typical Detection Limits for Thorium using ICP-MS
| Technique/Configuration | Detection Limit (approx.) | Sample Matrix Examples | Reference |
| ICP-MS (general) | 0.15 Bq g⁻¹ (²³²Th) | Soils, rocks, sediments | researchgate.netdntb.gov.ua |
| ICP-MS (general) | 0.46 μg/L | Water samples | researchgate.net |
| ICP-MS (general) | 15 ng/L | Environmental samples | mdpi.com |
| Sector Field ICP-MS | 0.002–0.006 ppm | Geological samples | rsc.org |
| ICP-MS (with SPE) | 2.8 ng/L | Environmental samples | rsc.org |
| ICP-MS (absolute) | 3.1 pg (²³²Th) | Environmental samples | rsc.org |
| ICP-MS (absolute) | 9 fg (²³²Th) | Environmental samples | rsc.org |
| ICP-MS (isotope analysis) | < 0.4 pg (²³⁰Th) | Various | geologyscience.ru |
Alpha Spectrometry for Thorium Isotope Determination
Alpha spectrometry is a well-established radiochemical technique primarily used for the determination of alpha-emitting radionuclides, including thorium isotopes such as ²³²Th, ²³⁰Th, and ²²⁸Th, in environmental and geological samples csic.esresearchgate.netiaea.orgnih.gov. The method relies on the detection of alpha particles emitted during the radioactive decay of thorium isotopes.
The process typically involves several key steps:
Sample Pre-treatment: Samples are dissolved, often using acid digestion or fusion techniques, to bring thorium into an aqueous solution csic.esresearchgate.netnih.gov. For solid samples like soils, fusion with sodium carbonate and peroxide followed by acid leaching is common nih.gov.
Radiochemical Separation: Thorium is separated from interfering matrix elements and other radionuclides. This often involves coprecipitation (e.g., with iron hydroxides) followed by purification using ion-exchange chromatography or specific chromatographic resins (e.g., UTEVA, TOPO) csic.esnih.gov.
Source Preparation: The purified thorium fraction is electrodeposited onto a stainless steel disk to create a thin, uniform source suitable for alpha counting csic.esresearchgate.netnih.govresearchgate.net.
Alpha Measurement: The prepared source is placed in an alpha spectrometer, where alpha particles are detected by solid-state detectors. The energy of the detected alpha particles is used to identify specific thorium isotopes, while the count rate allows for quantification csic.esresearchgate.net. A tracer isotope, such as ²²⁹Th, is often added at the beginning of the process to calculate chemical yields and improve accuracy csic.esusgs.goviaea.org.
Alpha spectrometry is valued for its relatively low instrumentation cost and its ability to directly quantify alpha-emitting isotopes rsc.org. Detection limits for ²³²Th in environmental samples can be in the range of 0.070 Bq kg⁻¹ (soil) or 0.44 μBq L⁻¹ (water) nih.gov.
Table 2: Typical Detection Limits for Thorium Isotopes using Alpha Spectrometry
| Isotope | Sample Matrix | Detection Limit (approx.) | Reference |
| ²³²Th | Soil | 0.070 Bq kg⁻¹ | nih.gov |
| ²³²Th | Water | 0.44 μBq L⁻¹ | nih.gov |
| ²³⁰Th | Soil | 0.13 Bq kg⁻¹ | nih.gov |
| ²³⁰Th | Water | 0.80 μBq L⁻¹ | nih.gov |
| ²²⁸Th | Soil | 0.16 Bq kg⁻¹ | nih.gov |
| ²²⁸Th | Water | 1.0 μBq L⁻¹ | nih.gov |
Neutron Activation Analysis (NAA)
Neutron Activation Analysis (NAA) is a highly sensitive and often non-destructive technique for determining the elemental composition of samples, including thorium, in geological and environmental materials akjournals.comusgs.govakjournals.com. The principle involves irradiating the sample with neutrons, typically from a nuclear reactor. This neutron bombardment causes some atomic nuclei in the sample to absorb neutrons and become radioactive isotopes (activation). These activated isotopes then decay, emitting characteristic gamma rays that can be detected and measured by gamma-ray spectrometers akjournals.comusgs.gov.
For thorium determination, the ²³²Th isotope is commonly targeted. Upon neutron capture, ²³²Th transforms into ²³³Th, which subsequently decays to ²³³Pa, emitting gamma rays that are used for quantification akjournals.comresearchgate.net. Epithermal neutron activation analysis (ENAA), which uses neutrons with energies between thermal and fast neutrons, can enhance the sensitivity for thorium by favoring the ²³²Th(n,γ)²³³Th reaction over interfering reactions with other elements that have lower resonance integrals akjournals.comakjournals.comresearchgate.net.
NAA offers very low detection limits for thorium, often in the nanogram (ng) or parts per billion (ppb) range akjournals.comusgs.govresearchgate.net. For example, detection limits of approximately 3.3 ± 0.7 ng for thorium have been reported using ENAA akjournals.comresearchgate.net. The technique is advantageous due to its minimal sample preparation requirements and its ability to analyze samples without destruction, making it suitable for precious geological specimens rsc.orgakjournals.com. It can also be used for the simultaneous determination of multiple elements, such as uranium, thorium, and potassium, in the same sample usgs.gov.
Spectrophotometric Methods (e.g., using Arsenazo III)
Spectrophotometric methods, particularly those employing the chromogenic reagent Arsenazo III, are widely utilized for the determination of thorium in environmental and geological samples due to their relative simplicity, cost-effectiveness, and good sensitivity journalijar.comiaea.orgosti.gov. This technique relies on the formation of a colored complex between thorium ions and Arsenazo III, typically in an acidic medium. The intensity of the color produced is directly proportional to the concentration of thorium in the sample, following Beer's Law researchgate.netresearchgate.net.
Arsenazo III forms stable, intensely colored complexes with thorium, usually exhibiting maximum absorbance in the visible spectrum around 650-670 nm, depending on the specific acid medium used (e.g., perchloric acid or hydrochloric acid) researchgate.netresearchgate.netiaea.org. The method's sensitivity is high, with detection limits often reported in the parts per billion (ppb) or nanogram per milliliter (ng/mL) range researchgate.netiaea.orgnih.govnipne.ro. For example, detection limits as low as 0.05 μg mL⁻¹ or 0.25–0.50 ppb have been achieved researchgate.netnipne.ro. The molar absorptivity, a measure of the sensitivity of the color reaction, can be as high as 3.07 × 10⁵ M⁻¹ cm⁻¹ researchgate.net.
While effective, spectrophotometric methods can be susceptible to interferences from other metal ions or complexing agents present in the sample matrix researchgate.netresearchgate.netscispace.com. Careful control of pH and the use of masking agents or prior separation techniques, such as anion-exchange chromatography or solid-phase extraction, are often employed to enhance selectivity and accuracy nih.govscispace.comnih.govjst.go.jp. Modern approaches have also integrated these methods with flow injection analysis (FIA) systems for increased automation, speed, and reduced reagent consumption researchgate.netnih.gov.
Table 3: Key Parameters for Spectrophotometric Determination of Thorium using Arsenazo III
| Parameter | Value / Range | Notes | Reference |
| Chromogenic Reagent | Arsenazo III | Forms colored complex with Th | researchgate.netszif.hu |
| Acid Medium | HCl, HClO₄ | Optimal pH varies; HClO₄ often preferred for sensitivity | researchgate.netresearchgate.net |
| Wavelength of Max Absorbance | ~650-670 nm | Varies slightly with acid medium | researchgate.netresearchgate.net |
| Beer's Law Range | 0.2–4.5 μg mL⁻¹ or 1–60 μg g⁻¹ | Depends on specific method conditions | researchgate.netresearchgate.net |
| Molar Absorptivity | ~9.74 × 10⁴ to 3.07 × 10⁵ M⁻¹ cm⁻¹ | Indicates high sensitivity | researchgate.netszif.hu |
| Detection Limit (LOD) | 0.05 μg mL⁻¹ to 0.5 ppb (0.5 ng mL⁻¹) | Varies with method optimization and sample matrix | researchgate.netiaea.orgnipne.ro |
| Quantification Limit (LOQ) | 0.2 μg mL⁻¹ | researchgate.net | |
| Interferences | Lanthanides, certain metal ions (e.g., Fe, Ce) | Can be managed by pH control or prior separation | researchgate.netresearchgate.net |
| Sample Throughput | Up to 40 h⁻¹ (with FIA) | Automation improves efficiency | researchgate.net |
Compound List:
Silicic acid
Thorium (Th)
Thorium isotopes (²³²Th, ²³⁰Th, ²²⁸Th, ²²⁹Th)
Arsenazo III
Uranium (U)
Protactinium (Pa)
Theoretical and Computational Modeling of Thorium Silicic Systems
Thermodynamic Modeling of Aqueous Thorium Speciation
Thermodynamic modeling is fundamental to predicting how thorium exists in aqueous solutions, particularly in the presence of silicic acid. This involves determining the stability constants of various thorium species, including hydrolysis products and potential complexes with silicate (B1173343) anions. Thorium, primarily in its +4 oxidation state (Th⁴⁺), is known to readily hydrolyze in water, forming a series of hydroxo-complexes such as Th(OH)³⁺, Th(OH)₂²⁺, and Th(OH)₄⁰ osti.govresearchgate.net. The speciation is highly dependent on pH, ionic strength, and temperature osti.govresearchgate.net.
In the presence of silicic acid (H₄SiO₄) or dissolved silica (B1680970), thorium can form thorium-silicate complexes researchgate.netaesj.net. Studies indicate that soluble silicates can increase the solubility of thorium hydrous oxide, suggesting the formation of thorium hydroxo-silicate species researchgate.netaesj.net. For instance, the interaction can involve sorption and chemisorption of silicates onto thorium precipitates, leading to the formation of amorphous thorium hydroxo-silicates researchgate.netaesj.net. Thermodynamic models aim to quantify these interactions by determining the formation constants of these mixed species. For example, research has explored the formation of complexes like Th(OH)₃(H₃SiO₄)³⁻, with DFT calculations used to elucidate their structure researchgate.net.
While specific formation constants for thorium-silicate complexes in aqueous solution are still an active area of research, thermodynamic databases and modeling codes (e.g., PHREEQC) are employed to predict thorium speciation using available data on hydrolysis and complexation osti.gov. These models often rely on established thermodynamic databases, such as those compiled by the NEA, which include data for thorium hydroxide (B78521) complexes psi.choecd-nea.org. The modeling of aqueous thorium speciation is a critical step before considering its interactions with solid phases like silica.
Adsorption Isotherm Models (Langmuir, Freundlich, Dubinin-Radushkevich)
Adsorption isotherm models are used to describe the equilibrium relationship between the concentration of thorium in the aqueous phase and the amount of thorium adsorbed onto a solid silica surface at a constant temperature. These models help quantify the adsorption capacity and affinity of the silica material for thorium.
Langmuir Model: This model assumes that adsorption occurs on a finite number of localized sites, forming a monolayer. It is characterized by two parameters: the maximum adsorption capacity () and the Langmuir adsorption constant (), which relates to the binding energy. Studies on modified silica nanoparticles have shown that thorium sorption can be well-described by the Langmuir model, with reported maximum sorption capacities of 5.3 mg/g for unmodified silica nanoparticles, 8.2 mg/g for silica modified with cysteine, and 7.0 mg/g for silica modified with methionine at 25°C deswater.com.
Freundlich Model: This empirical model describes adsorption on heterogeneous surfaces, where the adsorption capacity is not limited to a monolayer. It is characterized by the Freundlich constants (adsorption capacity) and (intensity of adsorption). The Freundlich model is often used to fit data over a wider range of concentrations.
Dubinin-Radushkevich (D-R) Model: This model is used to determine the nature of adsorption (physisorption vs. chemisorption) and the mean free energy of adsorption. It is particularly useful for estimating the adsorption capacity at zero concentration and understanding the adsorption mechanism.
Research has applied these isotherm models to understand thorium's interaction with various silica-based materials. For instance, thorium adsorption to the (001) basal surface of muscovite (B576469), a phyllosilicate, followed a Langmuir isotherm with an apparent adsorption constant () of 2 x 10⁴ L/mol up to a total thorium concentration of 1.02 x 10⁻³ mol/L osti.gov. The selection of the most appropriate isotherm model depends on the specific silica material and experimental conditions.
Data Table Example: Thorium Adsorption Isotherm Parameters on Modified Silica Nanoparticles
| Adsorbent | (mg/g) | (L/mg) | (mg/g (L/mg)¹/ⁿ) | Model Fit | |
| Silica Nanoparticles | 5.3 | Langmuir | |||
| SiO₂-Cysteine | 8.2 | Langmuir | |||
| SiO₂-Methionine | 7.0 | * | Langmuir |
Note: Specific values for , , and were not provided in the source for this table, but the models were used for fitting.
Kinetic Models for Sorption Processes (e.g., Pseudo-Second-Order)
Kinetic models describe the rate at which thorium is adsorbed onto silica surfaces. These models are crucial for understanding the time-dependent aspects of the sorption process and predicting the time required to reach equilibrium.
The Pseudo-Second-Order (PSO) model is commonly used to describe the kinetics of adsorption. It assumes that the rate-limiting step is chemical adsorption involving valence forces or sharing of electrons between the adsorbent and adsorbate. The PSO model is expressed as:
where:
is the amount of thorium adsorbed at time .
is the amount of thorium adsorbed at equilibrium.
is the pseudo-second-order rate constant.
Studies have shown that the sorption of Th(IV) ions onto silica nanoparticles and their modified forms (e.g., with cysteine or methionine) is well-described by the pseudo-second-order equation deswater.com. This suggests that chemical adsorption mechanisms, such as the formation of chemical bonds between thorium ions and surface functional groups of the silica, play a significant role in the sorption process. The rate constants () derived from these models provide insight into the speed of the adsorption process.
Surface Complexation Models for Thorium-Silica Interactions
Surface complexation models (SCMs) provide a more detailed mechanistic understanding of how thorium ions interact with silica surfaces. These models treat the solid-liquid interface as a boundary where chemical reactions occur, similar to reactions in homogeneous solution. They are based on the idea that surface functional groups, such as silanol (B1196071) groups (-Si-OH) on silica surfaces, can react with dissolved species.
Common SCMs include the Diffuse Layer Model (DLM) and the Stern Layer Model (SLM) , which differ in how they account for the electrical double layer at the interface. These models use surface complexation constants to describe the formation of inner-sphere and outer-sphere complexes between thorium and surface sites. For silica, the primary surface sites are silanol groups (≡Si-OH).
The interaction of thorium with silica surfaces can be modeled by considering reactions such as:
Protonation/Deprotonation of Surface Sites: ≡Si-OH + H⁺ ⇌ ≡Si-OH₂⁺ ≡Si-OH ⇌ ≡Si-O⁻ + H⁺
Surface Complexation of Thorium: ≡Si-OH + Th⁴⁺ ⇌ ≡Si-O-Th³⁺ + H⁺ ≡Si-OH + Th⁴⁺ ⇌ ≡Si-O-Th(OH)³⁺ + 2H⁺ (considering hydrolysis) Or more generally: ≡Si-OH + Th ⇌ ≡Si-O-Th + H⁺
These models, often coupled with aqueous speciation codes and activity coefficient models (like the Pitzer or B-dot methods), aim to reproduce experimental adsorption data across a range of pH, concentration, and ionic strength conditions acs.org. By fitting the model parameters (e.g., surface complexation constants, site densities) to experimental adsorption data, researchers can infer the types of surface complexes formed and their relative stabilities, providing a molecular-level understanding of thorium's affinity for silica. For instance, studies have used extended X-ray absorption fine-structure (EXAFS) spectroscopy complemented by surface complexation modeling to identify specific thorium surface species on minerals like muscovite osti.gov. The large hydration energy of the Th⁴⁺ cation is a significant factor influencing its surface speciation osti.gov.
Future Directions and Emerging Research Areas
Advanced Materials Development for Thorium Management
The management of thorium, from its extraction to its potential use as a nuclear fuel and the subsequent handling of waste, necessitates the development of advanced materials with tailored properties. Research is actively pursuing novel materials that offer high efficiency, selectivity, and stability for the capture and immobilization of thorium.
One promising avenue is the synthesis of silica-based anion exchange resins. researchgate.netnih.gov These materials are being engineered to selectively isolate and separate thorium from nitric acid solutions, a common medium in nuclear fuel reprocessing. researchgate.netnih.gov For instance, a strong base silica-based resin, SiPyR-N4, has been synthesized and shown effective in separating thorium from uranium. nih.gov The efficiency of such resins is often dependent on the nitric acid concentration, with higher concentrations leading to greater adsorption capacity. researchgate.net
Another key area is the development of advanced adsorbents for thorium removal from aqueous solutions. nih.gov Materials like amorphous silica (B1680970) and modified silica nanoparticles are being investigated for their potential. researchgate.netresearchgate.net Studies have optimized the adsorption process for amorphous silica using response surface modeling, achieving a significant adsorption capacity. researchgate.net Furthermore, silica nanoparticles modified with amino acids such as cysteine or methionine have demonstrated the ability to effectively sorb thorium (IV) ions. researchgate.net Beyond silica, other materials like zeolites and activated carbons are also being explored for their thorium removal capabilities. nih.gov
The development of materials for next-generation nuclear reactors that may utilize thorium is also a critical research frontier. datainsightsmarket.comstanford.eduhud.ac.uk Advanced reactor designs, including Molten Salt Reactors (MSRs) and Accelerator Driven Subcritical Reactors (ADSRs), require materials that can withstand extreme conditions of temperature and radiation while being compatible with thorium-based fuels. datainsightsmarket.comhud.ac.ukutk.edu This research is integral to realizing the potential of thorium as a cleaner and more abundant alternative to uranium fuels. stanford.eduiaea.orgresearchgate.net
| Material Type | Specific Example | Application | Key Research Finding | Reference(s) |
| Silica-Based Resin | SiPyR-N4 | Separation of Thorium and Uranium | Separation factor of ~10 in 9M nitric acid. | nih.gov |
| Amorphous Silica | SiO₂ Nanoparticles (200-300 nm) | Adsorption of Thorium from Aqueous Solutions | Optimized adsorption capacity found to be 134.4 mg/g. | researchgate.net |
| Modified Silica | SiO₂-Cys (Cysteine-modified) | Sorption of Thorium(IV) | Maximum sorption capacity of 8.2 mg/g at 25°C. | researchgate.net |
| Zeolites | Synthetic NaX and NaA | Removal of Thorium from Aqueous Solutions | Showed the highest removal ability for thorium ions among tested zeolites and carbons due to higher ion-exchange capacity. | nih.gov |
Refinement of Predictive Models for Complex Environmental Systems
Understanding and predicting the long-term behavior of thorium in the environment is crucial for risk assessment and the development of safe disposal strategies. The interaction of thorium with silicic acid and silicate (B1173343) minerals is a key factor governing its mobility and fate in geological systems. Future research will focus on refining predictive models to better capture the complexities of these interactions.
Geochemical modeling is a powerful tool for screening potential extraction and recovery processes and for predicting thorium speciation in natural waters. frontiersin.orgmdpi.com For example, thermodynamic modeling has been used to calculate thorium speciation in seawater, revealing that its solubility is influenced by parameters like pH and the concentration of other ions, such as phosphates. mdpi.com These models indicate that under basic conditions, thorium is likely to exist as a neutral polyhydroxyl colloidal complex, Th(OH)₄. mdpi.com
A significant area of research involves the colloidal interactions of thorium. unlv.edu Colloids, including colloidal silica, can bind with radionuclides like thorium and potentially enhance their transport in the environment. unlv.edu Studies have investigated the dissociation of thorium from colloidal silica surfaces, providing kinetic data essential for transport models. unlv.edu
Furthermore, response surface modeling (RSM) is being employed to optimize processes like the adsorption of thorium onto silica-based materials. researchgate.net This statistical approach helps in understanding the combined effects of various parameters (e.g., pH, temperature, concentration) on the efficiency of thorium removal, leading to more accurate predictive capabilities for engineered systems. researchgate.net Research on the sorption and coprecipitation of thorium with a range of minerals, including quartz (SiO₂), provides fundamental data for these environmental models. usgs.gov Such studies have shown that minerals like quartz remove only a small percentage of thorium from solution under acidic conditions, which is a critical parameter for modeling its behavior in environments such as acid uranium mill effluents. usgs.gov
Interdisciplinary Approaches in Thorium-Silicic Research
Addressing the multifaceted challenges associated with thorium and silicic acid requires a convergence of expertise from various scientific disciplines. Future progress will heavily rely on interdisciplinary collaborations that bridge chemistry, materials science, geochemistry, nuclear engineering, and computational science.
The development of advanced materials for thorium management is a prime example of interdisciplinary synergy. It requires chemists and materials scientists to synthesize and characterize novel adsorbents and matrices, while nuclear engineers provide the context for their application in fuel cycles and waste management. researchgate.nethud.ac.uk Geochemists contribute by assessing the long-term stability of these materials in geological disposal environments.
Similarly, refining environmental models is an inherently interdisciplinary task. It involves geochemists and analytical chemists collecting experimental data on thorium's interaction with silica and other minerals. mdpi.comunlv.edu Computational scientists and environmental modelers then use this data to develop and validate complex codes that can simulate thorium's behavior over long timescales and in diverse environmental settings. frontiersin.orgmdpi.com
The exploration of thorium as a future nuclear fuel also demands a broad-based approach. hud.ac.ukutk.edu Physicists and nuclear engineers work on reactor design and fuel performance, while materials scientists develop the necessary high-performance materials. datainsightsmarket.comutk.edu Geologists and mining engineers are essential for the efficient and environmentally sound extraction of thorium resources, which often occur in silicate minerals like thorite. frontiersin.org This integrated approach ensures that all aspects of the thorium fuel cycle, from resource extraction to energy production and waste disposal, are considered holistically.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing silicic acid-thorium compounds, and how do reaction conditions influence product purity?
- Methodology : Dissolve thorium nitrate in deionized water and titrate with silicic acid solution under controlled pH (5–7) at room temperature. Filter the precipitate and dry under vacuum to avoid hydrolysis . For industrial-scale synthesis, sol-gel methods using silicon alkoxides and thorium salts yield controlled particle morphology .
- Key Variables : pH, temperature, and precursor concentrations critically affect crystallinity and stability.
Q. Which analytical techniques are most effective for characterizing silicic acid-thorium complexes?
- Techniques :
- X-ray Diffraction (XRD) : Identifies crystalline phases and confirms compound structure (e.g., distinguishing amorphous vs. crystalline silica-thorium phases) .
- Spectroscopy : FTIR detects Si-O-Th vibrational modes (~950 cm⁻¹), while XPS validates thorium oxidation states (Th⁴⁺ at ~333 eV binding energy) .
- Thermogravimetric Analysis (TGA) : Measures thermal stability and decomposition pathways .
Q. How does pH influence the stability of silicic acid-thorium complexes in aqueous systems?
- Findings : At pH < 4, thorium ions (Th⁴⁺) dominate, leading to weak silicic acid interactions. Optimal complexation occurs at pH 6–8, where silicic acid polymerizes (forming Si-O-Si/Th networks) . At pH > 9, silicic acid deprotonates (H₃SiO₄⁻), reducing Th⁴⁺ binding affinity .
Advanced Research Questions
Q. What mechanisms explain contradictory reports on silicic acid-thorium complex stoichiometry across studies?
- Analysis : Discrepancies arise from:
- Polymerization State : Silicic acid’s polymerization degree (monomeric vs. oligomeric) alters Th⁴⁺ binding sites. Monomeric H₄SiO₄ forms 1:1 Th complexes, while oligomers enable multi-dentate coordination .
- Ionic Strength : High ionic strength (e.g., NaClO₄) suppresses Th⁴⁺ activity, reducing apparent stability constants .
- Resolution : Standardize silicic acid preparation (e.g., using fresh Na₂SiO₃ solutions) and control ionic strength (0.1–0.5 M) during experiments .
Q. How can thermodynamic models (e.g., Pitzer equations) predict silicic acid-thorium interactions under varying environmental conditions?
- Modeling Approach : Incorporate ion-interaction parameters for Th⁴⁺ and silicic acid species into Pitzer models to account for activity coefficients. Validate against experimental data on complexation constants (log β) and solubility .
- Example : Felmy et al. (1998) successfully modeled U(VI)-silicic acid systems; analogous methods apply to Th systems .
Q. What experimental strategies mitigate thorium’s radioactivity-related challenges in silicic acid studies?
- Safety Protocols : Use shielded gloveboxes, remote handling tools, and thorium-232 (weak α-emitter) for low-radiotoxicity experiments.
- Analytical Workarounds : Substitute Th⁴⁺ with Ce⁴⁺ (chemically similar, non-radioactive) for preliminary studies, then validate with thorium .
Methodological Recommendations
- Contradiction Analysis : Replicate studies under identical conditions (pH, ionic strength, silicic acid age) to isolate variables .
- Advanced Characterization : Pair EXAFS (Extended X-ray Absorption Fine Structure) with DFT calculations to resolve Th-O-Si bond geometries .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
